3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE
Description
3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound that features a unique combination of adamantane, sulfamoyl, and nitrophenyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, while the sulfamoyl and nitrophenyl groups contribute to the compound’s reactivity and potential biological activity.
Properties
IUPAC Name |
3-(1-adamantylmethylsulfamoyl)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c28-23(26-20-4-2-5-21(11-20)27(29)30)19-3-1-6-22(10-19)33(31,32)25-15-24-12-16-7-17(13-24)9-18(8-16)14-24/h1-6,10-11,16-18,25H,7-9,12-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDNDRRSKVCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of adamantane with chlorosulfonyl benzoic acid under microwave irradiation conditions. This reaction is optimized to achieve high yields and reduced reaction times . The adamantane acts as an alkylating agent, while the chlorosulfonyl benzoic acid provides the sulfamoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up to improve efficiency and yield. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups onto the adamantane moiety.
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent due to the presence of the adamantane moiety.
Medicine: Explored for its potential use in drug development, particularly in the treatment of viral infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may interact with viral proteins, inhibiting their function and preventing viral replication. The sulfamoyl and nitrophenyl groups may contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Shares the adamantane and sulfamoyl groups but lacks the nitrophenyl group.
N-(adamantan-1-yl)-2-methyl-3,5-dinitro-benzamide: Contains the adamantane and nitrophenyl groups but differs in the positioning and number of nitro groups.
Uniqueness: 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is unique due to the combination of the adamantane, sulfamoyl, and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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